![molecular formula C22H25NO4S B2911990 1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-50-2](/img/structure/B2911990.png)
1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1’-(Mesitylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic compound with the molecular formula C14H19NO3S . It is a member of the spirocyclic class of compounds, which are characterized by two or more rings that share a single atom .
Synthesis Analysis
The synthesis of spirocyclic compounds like “1’-(Mesitylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one” often involves multi-component reactions . For instance, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has been synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “1’-(Mesitylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one” is characterized by a spiro configuration, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently highly 3-dimensional .Mecanismo De Acción
Target of Action
The primary target of 1’-(Mesitylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that is most abundant in mast cells and has a role in inflammation and allergic responses.
Mode of Action
It is known to interact with its target, tryptase alpha/beta-1 . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially influencing the inflammatory and allergic responses in which Tryptase alpha/beta-1 is involved.
Biochemical Pathways
Given its target, it is likely to be involved in pathways related to inflammation and allergic responses .
Result of Action
Given its target, it may have potential effects on inflammatory and allergic responses .
Propiedades
IUPAC Name |
1'-(2,4,6-trimethylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-15-12-16(2)21(17(3)13-15)28(25,26)23-10-8-22(9-11-23)14-19(24)18-6-4-5-7-20(18)27-22/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCWPRTVZBEYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

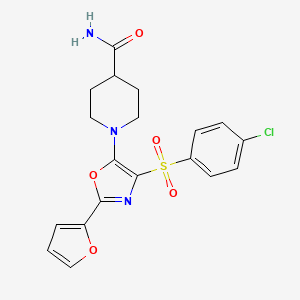
![N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2911910.png)
![tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B2911911.png)
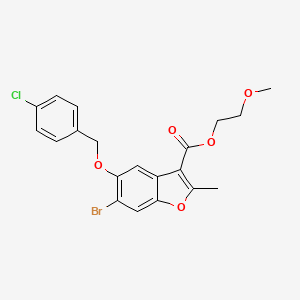
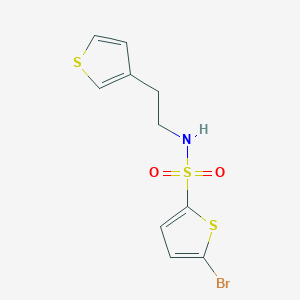
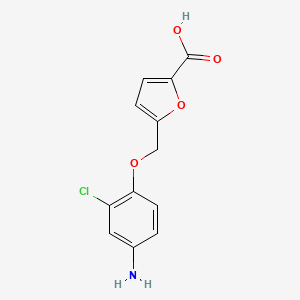
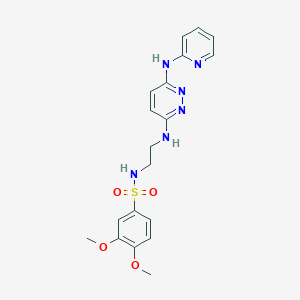
![4-{4-cyano-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2911918.png)
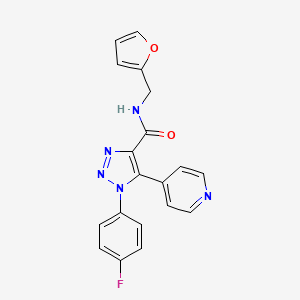
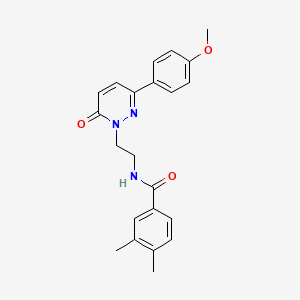
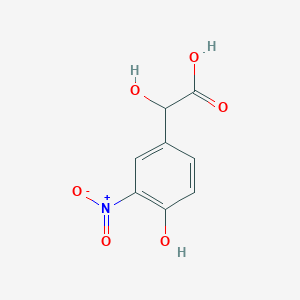
![1-(2-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2911925.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2911927.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine](/img/structure/B2911929.png)